2,5-Dichloro-2,5-dimethylhexane-13C4
Overview
Description
2,5-Dichloro-2,5-dimethylhexane-13C4 is a chlorinated hydrocarbon compound with the molecular formula C8H16Cl2. It is a labeled compound, where the carbon atoms are isotopically enriched with carbon-13. This compound is used in various scientific research applications due to its unique properties and isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-2,5-dimethylhexane-13C4 typically involves the chlorination of 2,5-dimethylhexane. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions. The process involves the use of chlorine gas in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-2,5-dimethylhexane-13C4 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form 2,5-dimethylhexane.
Oxidation Reactions: Oxidation can lead to the formation of corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are typical oxidizing agents.
Major Products Formed
Substitution: Products include 2,5-dimethylhexane derivatives with various functional groups.
Reduction: The major product is 2,5-dimethylhexane.
Oxidation: Products include 2,5-dimethylhexanol and 2,5-dimethylhexanone.
Scientific Research Applications
2,5-Dichloro-2,5-dimethylhexane-13C4 is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in isotopic labeling studies.
Biology: Employed in metabolic studies to trace carbon pathways.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-2,5-dimethylhexane-13C4 involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The pathways involved include:
Metabolic Activation: Conversion to reactive intermediates by cytochrome P450 enzymes.
Interaction with Biomolecules: Binding to proteins, nucleic acids, and lipids, leading to potential biological effects.
Comparison with Similar Compounds
2,5-Dichloro-2,5-dimethylhexane-13C4 can be compared with other chlorinated hydrocarbons, such as:
- 1,2,3-Trichloro-2-methylpropane
- 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
- 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
Uniqueness
The isotopic labeling with carbon-13 makes this compound unique, providing distinct advantages in tracing studies and analytical applications. Its specific chlorination pattern also offers unique reactivity compared to other similar compounds.
Properties
IUPAC Name |
2,5-dichloro-2,5-di((113C)methyl)(1,6-13C2)hexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2/c1-7(2,9)5-6-8(3,4)10/h5-6H2,1-4H3/i1+1,2+1,3+1,4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTAGCWQAIXJQM-JCDJMFQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(C)(C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C([13CH3])(CCC([13CH3])([13CH3])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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